molecular formula C5H9N3 B017969 5-Amino-1,3-dimethylpyrazole CAS No. 3524-32-1

5-Amino-1,3-dimethylpyrazole

Cat. No. B017969
CAS RN: 3524-32-1
M. Wt: 111.15 g/mol
InChI Key: ZFDGMMZLXSFNFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Amino-1,3-dimethylpyrazole and its derivatives involves various methods, including the cyclocondensation reactions with ethyl acetoacetate to yield isomeric pyrazolopyridones. These compounds have been characterized by their spectral data and further verified through alternative synthetic routes, such as the Friedlander reaction (Ratajczyk & Swett, 1975).

Molecular Structure Analysis

Studies on the molecular structure of 5-Amino-1,3-dimethylpyrazole derivatives, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, have revealed intricate details about their intra- and intermolecular interactions. These interactions are crucial for understanding the compound's reactivity and properties (Wu et al., 2005).

Chemical Reactions and Properties

5-Amino-1,3-dimethylpyrazole participates in a variety of chemical reactions, leading to the formation of novel compounds. For instance, its reaction with β-aminocrotononitrile results in a series of 5-amino-1-aroylpyrazoles, showcasing its versatility in synthesizing pyrazole derivatives (Quiroga et al., 2008).

Physical Properties Analysis

The physical properties of 5-Amino-1,3-dimethylpyrazole derivatives, such as solubility, melting points, and stability, are critical for their application in various fields. These properties are often determined through experimental studies and contribute to the compound's utility in chemical synthesis and pharmaceutical development.

Chemical Properties Analysis

The chemical properties of 5-Amino-1,3-dimethylpyrazole, including its reactivity with different chemical agents, acidity, and basicity, are foundational to its use in organic synthesis. Its ability to form charge transfer complexes, as evidenced by its interaction with chloranilic acid, highlights its potential in developing novel materials and compounds (Al-Ahmary et al., 2019).

Scientific Research Applications

  • Synthesis of Pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines : This compound plays a role in synthesizing pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, which are crucial in studying neurotransmitters (Aggarwal et al., 2009).

  • Transformation of o-phthalaldchydic acid : It is used in research for converting o-phthalaldchydic acid to a tricyclic system (Swett & Aynilian, 1975).

  • Synthesis of Isomeric Pyrazolopyridones : 5-Amino-1,3-dimethylpyrazole aids in synthesizing isomeric pyrazolopyridones, identified as tetrahydropyrazolopyridine derivatives (Ratajczyk & Swett, 1975).

  • Synthesis of Benzimidazol-2-ones : It is used in synthesizing 1,3-dialkyl-1,3-dihydro-5-(pyrrol-1-andl)benzimidazol-2-ones and related compounds (Smolyar et al., 2011).

  • Biological Applications : As a precursor, it's involved in synthesizing novel pyrazolo[1,5-a]pyrimidines, significant in anti-tumor, anti-bacterial, and hepatitis C virus inhibitor applications (Abdallah & Elgemeie, 2022).

  • Anticancer Activity : 5-Amino-1,3-dimethylpyrazole is a key component in synthesizing new heterocyclic compounds with potential anticancer activity (Metwally, Abdelrazek, & Eldaly, 2016).

  • Potential Antipsychotic Agent : In behavioral animal tests, derivatives of 5-Amino-1,3-dimethylpyrazole have shown an antipsychotic-like profile, suggesting potential as antipsychotic agents (Wise et al., 1987).

  • Hypoglycemic Properties : 3,5-dimethylpyrazole, a related compound, acts as a hypoglycemic agent and influences carbohydrate and free fatty acid metabolism (Gerritsen & Dulin, 1965).

  • Anticonvulsant Activity : Derivatives of 3,5-dimethylpyrazole have shown anticonvulsant activity in animal models, reducing seizure severity and mortality rate (Koçyiğit-Kaymakçıoğlu et al., 2011).

Safety And Hazards

5-Amino-1,3-dimethylpyrazole may cause skin irritation and serious eye irritation. It is harmful if swallowed . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

properties

IUPAC Name

2,5-dimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-3-5(6)8(2)7-4/h3H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDGMMZLXSFNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908181
Record name 1,3-Dimethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,3-dimethylpyrazole

CAS RN

3524-32-1, 103068-64-0
Record name 1,3-Dimethyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3524-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
KM Al-Ahmary, MM Habeeb, SH Aljahdali - Journal of Molecular Liquids, 2019 - Elsevier
New charge transfer complex between the n- and π-donor 5-amino-1,3-dimethyl pyrazole (5-ADMP) with the π-acceptor chloranilic acid was synthesized and characterized …
Number of citations: 51 www.sciencedirect.com
JD Ratajczyk, LR Swett - Journal of Heterocyclic Chemistry, 1975 - Wiley Online Library
The reaction of 5-amino-1, 3-dimethylpyrazole with ethyl acetoacetate yielded two isomeric pyrazolopyridones which were identified as their corresponding tetrahydropyrazolopyridine …
Number of citations: 29 onlinelibrary.wiley.com
LR Swett, GH Aynilian - Journal of Heterocyclic Chemistry, 1975 - Wiley Online Library
o‐Phthalaldchydic acid reacted with 5‐amino‐1,3‐dimethylpyrazole to yield 5‐amino‐1,3‐dimethyl‐4‐phthalidylpyrazole. The latter was transformed to a tricyclic system; 1,3‐…
Number of citations: 5 onlinelibrary.wiley.com
VA Dorokhov, AV Komkov, BI Ugrak - Russian Chemical Bulletin, 1993 - Springer
Isomeric 4-acetyl-5-amino-3-methyl- and 4-acetyl-3-amino-5-methylpyrazoles (2, 3) were formed in the reaction of hydrazines with 3-[amino(methylthio)methylene]pentan-2,4-dione (1) (…
Number of citations: 6 link.springer.com
A Puchala, M Marcinkowska… - Current Microwave …, 2016 - ingentaconnect.com
The microwave-promoted reactions of 5-amino-1,3-disubstituted pyrazoles with benzaldehyde, 4-chloro- and 4-nitrobenzaldehydes are presented. The use of microwave irradiation with …
Number of citations: 1 www.ingentaconnect.com
LR Swett, JD Ratajczyk, CW Nordeen… - Journal of …, 1975 - Wiley Online Library
Pyrazolo[3,4‐e][1,4]thiazepine derivatives were obtained by reacting 5‐amino‐1,3‐dimethylpyrazole with arylaldehydes or ketones and mercaptoacetic acid. The structure proof of these …
Number of citations: 17 onlinelibrary.wiley.com
H Kusama, H Arakawa - Solar energy materials and solar cells, 2005 - Elsevier
The influence of pyrazole additives in an I − /I 3 − redox electrolyte solution on the performance of a bis(tetrabutylammonium)cis-bis(thiocyanato)bis(2,2′-bipyridine-4-carboxylic acid, 4…
Number of citations: 66 www.sciencedirect.com
HG McFadden, JL Huppatz… - Australian Journal of …, 1993 - CSIRO Publishing
3-Arylsulfonylaminopyrazole-4-carboxamides and -carboxylates were synthesized from 3-arylsulfonylamino-3-methylthiocyanoacrylate derivatives as potential herbicidal inhibitors of …
Number of citations: 9 www.publish.csiro.au
H Chen, D Shi - Journal of Combinatorial Chemistry, 2010 - ACS Publications
A novel and efficient one-pot synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione, spiro[furo[3,4-e]pyrazolo[3,4-b]pyridine-4,3′-indoline]dione, and spiro[indeno[2,1-e]…
Number of citations: 160 pubs.acs.org
M Kucharek, A Danel - Chemistry of Heterocyclic Compounds, 2021 - Springer
An efficient Pd-catalyzed C–N bond formation for the synthesis of different pyrazole derivatives using XPhos as a ligand and KOH as a base is presented. The developed procedure can …
Number of citations: 8 link.springer.com

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